molecular formula C20H20N2O5S2 B3437381 N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide

Cat. No.: B3437381
M. Wt: 432.5 g/mol
InChI Key: WTQJNBNOBOSUND-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide: is a versatile chemical compound with a unique structure that allows for diverse applications in various fields. This compound is part of the sulfonamide family, which is known for its significant role in pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

The synthesis of N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thereby reducing waste generation .

Chemical Reactions Analysis

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide has immense potential in scientific research. Its unique structure allows for diverse applications in various fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antibacterial and antifungal agent.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various therapeutic effects, such as antibacterial and antifungal activities .

Comparison with Similar Compounds

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfamethazine: Commonly used in veterinary medicine as an antibacterial agent.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfasalazine: Employed in the treatment of inflammatory bowel disease.

What sets this compound apart is its unique structure, which allows for a broader range of applications and more efficient synthesis methods.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c23-28(24,20-8-5-16-3-1-2-4-17(16)15-20)21-18-6-9-19(10-7-18)29(25,26)22-11-13-27-14-12-22/h1-10,15,21H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQJNBNOBOSUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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